molecular formula C6H5BrN2O B14760344 (E)-6-bromopicolinaldehyde oxime

(E)-6-bromopicolinaldehyde oxime

Cat. No.: B14760344
M. Wt: 201.02 g/mol
InChI Key: XZGKHHLLUFDXIB-XBXARRHUSA-N
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Description

(E)-6-bromopicolinaldehyde oxime is a brominated derivative of pyridine (B92270) featuring an oxime functional group. Its distinct structure, characterized by a bromine atom at the 6-position of the pyridine ring and an oxime group in the (E)-configuration, provides it with unique electronic and structural properties. These characteristics make it a valuable intermediate and ligand in synthetic and coordination chemistry.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₆H₅BrN₂O
Molecular Weight 201.02 g/mol
IUPAC Name (NE)-N-[(6-bromopyridin-2-yl)methylidene]hydroxylamine
SMILES C1=CC(=NC(=C1)Br)C=NO

| InChI Key | XZGKHHLLUFDXIB-XBXARRHUSA-N |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5BrN2O

Molecular Weight

201.02 g/mol

IUPAC Name

(NE)-N-[(6-bromopyridin-2-yl)methylidene]hydroxylamine

InChI

InChI=1S/C6H5BrN2O/c7-6-3-1-2-5(9-6)4-8-10/h1-4,10H/b8-4+

InChI Key

XZGKHHLLUFDXIB-XBXARRHUSA-N

Isomeric SMILES

C1=CC(=NC(=C1)Br)/C=N/O

Canonical SMILES

C1=CC(=NC(=C1)Br)C=NO

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of E 6 Bromopicolinaldehyde Oxime

Strategies for the Preparation of (E)-6-Bromopicolinaldehyde Oxime

The synthesis of this compound is primarily achieved through the direct reaction of the corresponding aldehyde with a hydroxylamine (B1172632) source. This method is a classic and efficient route for the formation of oximes.

Condensation Reactions with Hydroxylamines

The most common and direct method for synthesizing this compound is the condensation reaction between 6-bromopicolinaldehyde and hydroxylamine. This reaction is a nucleophilic addition-elimination process. The nitrogen atom of hydroxylamine (NH₂OH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the C=N double bond of the oxime.

Typically, the reaction is performed using a salt of hydroxylamine, such as hydroxylamine hydrochloride (NH₂OH·HCl), in the presence of a base. The base neutralizes the HCl, liberating free hydroxylamine to react with the aldehyde. The reaction is generally conducted in an aqueous or alcoholic solvent, such as ethanol (B145695), under mild acidic or neutral conditions to facilitate the formation of the oxime bond. The stereochemistry of the resulting oxime is predominantly the (E)-isomer due to thermodynamic stability.

The general reaction can be represented as: 6-bromopicolinaldehyde + Hydroxylamine → this compound + H₂O

Traditional methods for oxime synthesis from carbonyl compounds involve refluxing with hydroxylamine hydrochloride and a base like pyridine (B92270). youtube.com However, these methods can sometimes be associated with long reaction times and the use of toxic reagents. youtube.comijprajournal.com

Optimization of Reaction Conditions and Yields

The efficiency and yield of the condensation reaction can be influenced by several key parameters. Optimizing these conditions is crucial for maximizing product formation and minimizing side reactions. While specific optimization studies for this compound are not extensively documented, general principles of oxime synthesis can be applied.

Key parameters for optimization include:

pH/Base: The reaction rate is pH-dependent. The reaction requires free hydroxylamine, which is liberated from its hydrochloride salt by a base. However, strongly acidic conditions will protonate the hydroxylamine, reducing its nucleophilicity, while strongly basic conditions can lead to side reactions of the aldehyde. A mild base, such as sodium acetate (B1210297) or pyridine, is often used to maintain an optimal pH range.

Solvent: The choice of solvent affects the solubility of the reactants and the reaction rate. Protic solvents like ethanol and water are commonly used.

Temperature: The reaction is often carried out at room temperature or with gentle heating. While higher temperatures can increase the reaction rate, they may also promote the formation of impurities.

Reactant Stoichiometry: Using a slight excess of hydroxylamine can help drive the reaction to completion.

The table below illustrates potential variables that could be adjusted to optimize the synthesis.

Table 1: Potential Optimization Parameters for the Synthesis of this compound

Parameter Variable Rationale
Base Sodium Acetate, Pyridine, Sodium Hydroxide To liberate free hydroxylamine from its salt and control the reaction pH.
Solvent Ethanol, Methanol, Water, Ethanol/Water Mixture To ensure solubility of reactants and facilitate the reaction.
Temperature Room Temperature, 40°C, Reflux To balance reaction rate against the potential for side product formation.

| Time | 1 - 24 hours | To allow the reaction to proceed to completion, monitored by techniques like TLC. |

Derivatization Pathways and Functional Group Interconversions

The oxime functionality in this compound is a versatile handle for a variety of chemical transformations, allowing for its conversion into other important functional groups such as amides, nitriles, and amines.

Transformations of the Oxime Functionality

The Beckmann rearrangement is an acid-induced transformation of an oxime into an amide or a nitrile. organic-chemistry.org The reaction is initiated by converting the oxime's hydroxyl group into a good leaving group, typically through protonation in a strong acid or reaction with reagents like phosphorus pentachloride (PCl₅) or p-toluenesulfonyl chloride. masterorganicchemistry.comlibretexts.org This is followed by the migration of the group anti-periplanar (trans) to the leaving group. chem-station.com

For this compound, the hydrogen atom is anti-periplanar to the hydroxyl group. The Beckmann rearrangement would proceed through a nitrilium ion intermediate, which, upon reaction with water, would yield the corresponding primary amide, 6-bromopicolinamide (B1343779) .

Reaction to Amide: this compound → [Rearrangement] → 6-bromopicolinamide

If the reaction is carried out under dehydrating conditions, or if the intermediate nitrilium ion is stable, the final product can be the corresponding nitrile, 6-bromopicolinonitrile . This is a common outcome for aldoximes. masterorganicchemistry.com

Reaction to Nitrile: this compound → [Rearrangement + Dehydration] → 6-bromopicolinonitrile

Table 2: Common Reagents for Beckmann Rearrangement

Reagent Description Expected Product
Strong Acids (H₂SO₄, PPA) Protonates the hydroxyl group, making it a good leaving group (H₂O). masterorganicchemistry.com Amide or Nitrile
PCl₅, SOCl₂ Converts the hydroxyl group into a better leaving group. Amide or Nitrile
Cyanuric Chloride / ZnCl₂ A catalytic system for promoting the rearrangement under milder conditions. chem-station.com Amide

| Eaton's Reagent (P₂O₅ in MeSO₃H) | A powerful acid and dehydrating agent often used for this transformation. libretexts.org | Amide or Nitrile |

The C=N bond of the oxime can be reduced to yield either a primary amine or a hydroxylamine, depending on the reducing agent and reaction conditions.

Reduction to Primary Amines: The complete reduction of the oxime group, which involves cleavage of the N-O bond, leads to the formation of a primary amine. The product from the reduction of this compound is (6-bromopyridin-2-yl)methanamine . sigmaaldrich.com A variety of reducing agents can accomplish this transformation. Catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon (Pd/C) is a common method. Chemical reducing agents such as sodium borohydride (B1222165) (NaBH₄) in the presence of a Lewis acid like ZrCl₄ or TiCl₄, or zinc dust in acetic acid, are also effective. sciencemadness.orgresearchgate.netrsc.org For instance, NaBH₄ combined with ZrCl₄ supported on alumina (B75360) can rapidly reduce oximes to amines at room temperature. researchgate.net

Reduction to Hydroxylamines: The selective reduction of the C=N bond without cleaving the N-O bond yields an N-substituted hydroxylamine. This transformation is more challenging due to the inherent weakness of the N-O bond, which is susceptible to reductive cleavage. nih.gov Achieving this selectivity often requires specific catalytic systems. Early methods utilized platinum-based heterogeneous catalysts (e.g., PtO₂, Adam's catalyst) with hydrogen gas and a stoichiometric amount of a strong Brønsted acid. nih.gov More recent developments include homogeneous catalysts that can achieve higher turnovers for this selective reduction. nih.gov The product of this selective reduction would be N-((6-bromopyridin-2-yl)methyl)hydroxylamine .

Table 3: Methods for the Reduction of this compound

Reaction Type Reagent(s) Product
Reduction to Amine H₂ / Raney Ni or Pd/C (6-bromopyridin-2-yl)methanamine
Reduction to Amine Zn / Acetic Acid sciencemadness.org (6-bromopyridin-2-yl)methanamine
Reduction to Amine NaBH₄ / ZrCl₄/Al₂O₃ researchgate.net (6-bromopyridin-2-yl)methanamine
Reduction to Amine Ru-phosphine complex / H₂ rsc.org (6-bromopyridin-2-yl)methanamine

| Reduction to Hydroxylamine | H₂ / PtO₂ / Strong Acid nih.gov | N-((6-bromopyridin-2-yl)methyl)hydroxylamine |

Hydrolysis and Reversion Reactions

The oxime functional group in this compound can be reverted to its parent aldehyde, 6-bromopicolinaldehyde. This transformation is a crucial step when the oxime is used as a protecting group for the aldehyde functionality. The hydrolysis of oximes to their corresponding carbonyl compounds is a well-established process in organic chemistry. scielo.br

A variety of methods have been developed for this deoximation, which can be broadly categorized as hydrolytic, reductive, and oxidative reactions. scielo.br For instance, a common approach involves treatment with an N-halo reagent, such as N-bromophthalimide (NBPI), under microwave irradiation. This method has proven effective for the selective cleavage of both aldoximes and ketoximes, even in the presence of other sensitive functional groups like carbon-carbon double bonds. scielo.br The reaction proceeds efficiently in a solvent system like acetone-water, yielding the parent carbonyl compound.

The general scheme for the reversion of an oxime to its corresponding aldehyde is presented below:

ReactantReagentsProduct
Oxime (R-CH=NOH)Hydrolytic/Oxidative agentAldehyde (R-CHO)

While specific studies on the hydrolysis of this compound are not extensively detailed in the provided literature, the general principles of oxime hydrolysis are directly applicable. scielo.br The presence of the bromine atom and the pyridine ring is not expected to interfere with standard deoximation protocols.

Reactivity at the Bromine Center

The bromine atom attached to the pyridine ring at the C-6 position is a key site of reactivity, enabling a wide range of functionalizations through transition-metal-catalyzed reactions and nucleophilic substitutions.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)

The Sonogashira cross-coupling reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org This reaction, typically catalyzed by a palladium complex with a copper(I) co-catalyst, is highly effective for modifying bromo-substituted aromatic and heteroaromatic compounds. organic-chemistry.orgresearchgate.net this compound is an excellent substrate for such transformations.

The reaction involves the coupling of the 6-bromo position of the pyridine ring with a variety of terminal alkynes. This process allows for the introduction of diverse alkynyl moieties, leading to the synthesis of novel 6-alkynylpicolinaldehyde oxime derivatives. These products serve as valuable intermediates for constructing more complex molecular architectures. researchgate.net

A general procedure has been developed for the Sonogashira coupling of bromo-pyridine compounds, which can be applied to this compound. researchgate.net This methodology is compatible with a wide range of functional groups and proceeds under mild conditions.

Table 1: Representative Conditions for Sonogashira Coupling of Bromo-pyridines

Catalyst SystemBaseSolventTemperatureReference
Pd(PPh₃)₄ / CuIEt₃NTHFRoom Temp. organic-chemistry.org
PdCl₂(PPh₃)₂ / CuIi-Pr₂NHToluene50 °C researchgate.net
Pd(OAc)₂ / PPh₃ / CuICs₂CO₃DMF80 °C nih.gov

The resulting 6-alkynylpicolinaldehyde oximes can be further modified. For example, chemoselective hydrogenation of the triple bond can yield novel 6-alkyl- or 6-alkenyl-pyridinaldoximes without affecting the sensitive oxime group or the C-F bond in related fluorinated systems. researchgate.net

Exploration of Nucleophilic Displacement Reactions

The bromine atom at the 6-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen enhances the electrophilicity of the carbon atom bearing the bromine, facilitating attack by nucleophiles.

While specific studies detailing the nucleophilic displacement on this compound are not prevalent, the general reactivity of 6-halopyridines suggests that a variety of nucleophiles can be employed. These include alkoxides, thiolates, and amines. Such reactions would provide a direct route to 6-substituted picolinaldehyde oximes with diverse functionalities.

Furthermore, research on brominated bis-pyridinium oximes has highlighted the role of the bromo-substituent in modulating the electronic properties and nucleophilicity of the oxime itself, indicating the synthetic utility of maintaining the bromo-group while exploring reactions at other sites. nih.gov

Formation of Condensed Heterocyclic Systems

The derivatives of this compound, particularly those generated via Sonogashira coupling, are valuable precursors for the synthesis of condensed heterocyclic systems. The introduced alkynyl group can participate in intramolecular cyclization reactions to form fused bicyclic scaffolds.

For instance, 4-alkynyl-substituted 6H-1,2-oxazines, which share structural similarities with the products derived from this compound, have been shown to undergo Lewis acid-promoted cyclization with an excess of an alkyne to yield highly substituted pyridine derivatives. nih.gov This type of transformation highlights a potential pathway for converting the oxime derivatives into more complex heterocyclic structures. The synthesis of novel 6,5- and 6,6-membered fused heterocyclic compounds often involves ring-opening and ring-closure rearrangements of suitably functionalized precursors. nih.gov

The general strategy involves a two-step sequence:

Functionalization: Introduction of a reactive group (e.g., an alkyne) at the 6-position via cross-coupling.

Cyclization: An intramolecular reaction that incorporates the oxime or a derivative thereof into a new ring system.

Generation of Novel Scaffolds from the this compound Moiety

The synthetic versatility of this compound allows for its use in the generation of novel molecular scaffolds with potential applications in medicinal chemistry and materials science. A notable example is the synthesis of 5- and 6-alkynylfluoropyridinamidoximes. researchgate.net

This process begins with a Sonogashira cross-coupling reaction on a related bromo-cyanopyridine substrate to introduce the alkyne functionality. In a subsequent step, the cyano group is converted to an amidoxime (B1450833) by treatment with hydroxylamine. This mild, two-step procedure provides access to previously unexplored chemical space and is compatible with various functional groups, including chiral substrates. researchgate.net

Table 2: Two-Step Synthesis of Novel Pyridinamidoxime Scaffolds

StepReactionReagentsResultReference
1Sonogashira CouplingTerminal Alkyne, Pd/Cu catalystAlkynyl-substituted Pyridine researchgate.net
2Amidoxime FormationHydroxylamine (NH₂OH)Alkynyl-substituted Pyridinamidoxime researchgate.net

This approach demonstrates how this compound and its analogues can serve as a platform for developing new molecular frameworks by combining reactivity at the bromine center with transformations of other functional groups on the pyridine ring. The resulting scaffolds, such as 6-alkyl- and 6-alkenyl-pyridinaldoximes, are of interest as potential antidotes for organophosphate poisoning. researchgate.net

Computational and Theoretical Investigations of E 6 Bromopicolinaldehyde Oxime

Quantum Chemical Approaches

Quantum chemical methods are employed to investigate the electronic structure and energy of molecules. These approaches solve approximations of the Schrödinger equation to determine molecular properties.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the ground-state electronic structure of molecules. researchgate.net By optimizing the molecular geometry, DFT calculations can predict key structural parameters such as bond lengths and angles. For a molecule like (E)-6-bromopicolinaldehyde oxime, DFT methods, often using functionals like B3LYP or PBE1PBE with a basis set such as 6-31+G*, can be employed to calculate its most stable three-dimensional conformation. biointerfaceresearch.com

The electronic structure is elucidated through analysis of the electron density distribution. A Molecular Electrostatic Potential (MEP) map, generated from DFT calculations, visualizes the charge distribution across the molecule. mdpi.com In this map, regions of negative potential (typically colored red or orange) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (colored blue) are electron-poor and prone to nucleophilic attack. mdpi.com For this compound, the electronegative nitrogen and oxygen atoms of the oxime and pyridine (B92270) groups are expected to be regions of high electron density. mdpi.com

Table 1: Predicted Geometrical Parameters for this compound using DFT Note: The following data is illustrative, based on typical values for similar structures calculated with DFT, as specific experimental data for this exact molecule is not available in the provided sources.

ParameterBond/AnglePredicted Value
Bond Lengths C-Br~1.89 Å
C=N (Pyridine)~1.34 Å
C=N (Oxime)~1.29 Å
N-O (Oxime)~1.41 Å
Bond Angles C-C-Br~120°
C-C=N (Oxime)~121°
C=N-O (Oxime)~112°

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for investigating the properties of molecules in their electronically excited states. rsc.orgresearchgate.net It is an extension of DFT that allows for the calculation of electronic transition energies, which correspond to the absorption of light by a molecule. uci.edu These calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum, providing insight into how the molecule interacts with light. biointerfaceresearch.comnih.gov

For this compound, TD-DFT calculations can identify the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks. nih.gov The analysis also reveals the nature of the electronic transitions, such as n→π* (an electron moving from a non-bonding orbital to an anti-bonding π orbital) or π→π* (an electron moving from a bonding π orbital to an anti-bonding π orbital). researchgate.net This information is crucial for understanding the molecule's photophysical behavior and potential applications in areas sensitive to light absorption. researchgate.net

Characterization of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. youtube.com The energy difference between them, the HOMO-LUMO gap (Eg), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. biointerfaceresearch.com A small energy gap suggests that the molecule can be easily excited and is generally more reactive. nih.gov

Table 2: Illustrative Frontier Orbital Energies for a Pyridine Oxime Analog Note: This data is representative of values found for similar aromatic oximes and serves for illustrative purposes.

OrbitalEnergy (eV)Description
HOMO -6.5 eVPrimarily localized on the π-system of the pyridine ring.
LUMO -1.8 eVDistributed across the oxime group and adjacent carbon atoms.
Energy Gap (Eg) 4.7 eVIndicates significant electronic stability.

Molecular Modeling and Simulation Studies

Beyond static quantum chemical calculations, molecular modeling and simulation techniques are used to study the dynamic behavior of molecules over time.

Molecular Dynamics for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov By simulating the molecule in a solvated environment, MD can reveal its conformational flexibility and preferred shapes. For this compound, MD simulations would track the rotation around single bonds, such as the bond connecting the pyridine ring to the oxime group, to identify the most stable rotational isomers (rotamers) and the energy barriers between them.

MD simulations are also invaluable for studying intermolecular interactions. nih.gov For instance, they can model how this compound interacts with solvent molecules or potential biological targets. Key interactions that can be analyzed include hydrogen bonds, where the oxime's -OH group can act as both a donor and an acceptor, and cation-π interactions involving the pyridine ring. nih.gov This provides a dynamic picture of how the molecule behaves in a realistic chemical or biological environment. nih.gov

Computational Overlay Studies of Analogs

Computational overlay studies are used to compare the three-dimensional structures of a series of related molecules (analogs) to understand structure-activity relationships. This is particularly relevant in drug design, where analogs of a lead compound are compared to determine which structural features are essential for biological activity. nih.gov

Electrostatic Potential Mapping for Reactive Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule and predict its reactivity. nih.gov This technique calculates the electrostatic potential at the surface of a molecule, providing a guide to its electrophilic and nucleophilic regions. For this compound, an MEP map reveals the sites most susceptible to electrophilic and nucleophilic attack, which is fundamental for understanding its interaction with biological targets.

The MEP map is color-coded to indicate different potential values. Regions of negative electrostatic potential, typically shown in red and yellow, are characterized by high electron density. These areas are prone to electrophilic attack and are often associated with electronegative atoms like oxygen and nitrogen. Conversely, regions of positive potential, colored in blue, indicate electron-deficient areas and are the preferred sites for nucleophilic attack. researchgate.net Green areas represent neutral or zero potential.

In the case of this compound, the MEP map would highlight several key reactive features:

Negative Regions : The most negative potential is expected to be localized around the oxygen atom of the oxime group (-NOH) and the nitrogen atom of the pyridine ring. These sites represent the primary centers for interactions with electrophiles, such as hydrogen bond donors or metal cations.

Positive Regions : A significant region of positive potential is anticipated around the hydrogen atom of the oxime's hydroxyl group. This makes it a likely site for nucleophilic interaction and deprotonation. researchgate.net

This detailed mapping of electrostatic potential is invaluable for predicting how the molecule will orient itself when approaching a receptor or substrate, guiding further investigation into its mechanism of action. nih.gov

Table 1: Interpretation of Molecular Electrostatic Potential (MEP) Map Features

Color Code Potential Electron Density Predicted Interaction Likely Atoms Involved
Red Most Negative High Electrophilic Attack Oxime Oxygen, Pyridine Nitrogen
Blue Most Positive Low (Electron Deficient) Nucleophilic Attack Oxime Hydrogen
Green Neutral Moderate Weaker Interactions Carbon Backbone

Structure-Activity Relationship (SAR) Studies from a Computational Perspective

Computational studies on related aromatic and pyridinyl oxime derivatives have provided a framework for understanding these relationships. researchgate.netnih.gov The primary factors influencing activity are electronic effects, steric properties, and the potential for forming intermolecular interactions.

Key SAR Insights from Related Compounds:

The Oxime Group (-CH=NOH) : This functional group is central to the molecule's reactivity. Its geometry ((E) or (Z) configuration) and the acidity of its hydroxyl proton are critical. The ability of the oxime to act as a hydrogen bond donor and acceptor is a primary determinant of its binding affinity to biological targets.

The Pyridine Ring : As a heterocyclic aromatic ring, it serves as a rigid scaffold. The nitrogen atom within the ring acts as a hydrogen bond acceptor and a coordination site for metal ions, which can be crucial for certain biological activities.

Theoretical studies on similar aromatic oximes have established relationships between the nature of substituents on the aromatic ring and their electrochemical reduction potentials. researchgate.net These findings imply that the electron-withdrawing bromo group in this compound would likely alter its redox properties compared to its non-halogenated counterpart, picolinaldehyde oxime. This alteration can have profound implications for its mechanism of action, particularly in biological systems where redox processes are prevalent.

Table 2: Summary of Structure-Activity Relationships for this compound based on Computational Perspectives

Structural Feature Role Predicted Influence on Activity
Oxime Group (-CH=NOH) Functional Core Key for binding via hydrogen bonding; acidity is critical for interaction.
Pyridine Ring Molecular Scaffold Provides structural rigidity; nitrogen atom acts as a key interaction site (H-bonding, metal coordination).
6-Bromo Substituent Electronic Modulator Increases electron-withdrawing character of the ring; potentially enhances specific activities like DNA interaction. nih.gov Alters redox potential. researchgate.net
(E)-Configuration Stereochemistry Defines the spatial arrangement of atoms, affecting how the molecule fits into a binding site.

Spectroscopic Characterization Techniques for E 6 Bromopicolinaldehyde Oxime

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of (E)-6-bromopicolinaldehyde oxime in solution. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed map of the molecular framework can be constructed.

Proton and Carbon-13 NMR Analysis

Proton (¹H) NMR spectroscopy of this compound reveals distinct signals for each unique proton in the molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of the proton. For instance, the proton of the oxime hydroxyl group (-OH) typically appears as a broad singlet at a downfield chemical shift, often around 10.90 ppm, due to its acidic nature. researchgate.net The proton attached to the imine carbon (CH=N) also resonates in a characteristic downfield region. researchgate.net The aromatic protons of the pyridine (B92270) ring exhibit chemical shifts and coupling patterns that are indicative of their relative positions and the electronic influence of the bromine atom and the oxime-substituted methyl group.

Carbon-13 (¹³C) NMR spectroscopy provides complementary information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The carbon of the imine group (C=N) is typically observed in the range of 140-160 ppm. oregonstate.edu The chemical shifts of the aromatic carbons in the pyridine ring are influenced by the electronegativity of the nitrogen atom and the bromine substituent. oregonstate.edu

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Oxime OH~10.90 (broad singlet)-
Imine CHDownfield region~140-160
Pyridine Ring ProtonsAromatic region (dependent on position)Aromatic region (dependent on position)

Note: The exact chemical shifts can vary depending on the solvent and concentration used for the analysis.

Advanced 2D NMR Experiments (e.g., COSY, NOESY)

To unambiguously assign the proton and carbon signals and to determine the stereochemistry of the oxime, advanced two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) experiments establish proton-proton (¹H-¹H) coupling relationships within the molecule. This is particularly useful for identifying which protons are adjacent to each other in the pyridine ring, based on through-bond scalar coupling.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. For this compound, a key application of NOESY is to confirm the (E)-configuration of the C=N double bond. This is achieved by observing a Nuclear Overhauser Effect (NOE) between the imine proton and the adjacent proton on the pyridine ring. The absence of a significant NOE between the oxime hydroxyl proton and the imine proton further supports the (E)-geometry. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain insights into its structure through the analysis of its fragmentation patterns.

The fragmentation of oximes in mass spectrometry can occur through various pathways, including the McLafferty rearrangement, which can provide valuable structural information. nih.govdntb.gov.ua The fragmentation pattern is influenced by factors such as the nature of the substituents and the ionization method used. nih.govdntb.gov.ua Aldehydes, in general, can fragment to produce characteristic ions. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. rsc.org This precision allows for the determination of the elemental composition of this compound with a high degree of confidence, confirming its molecular formula. This is a critical step in verifying the identity of the synthesized compound. The high-resolution capability of techniques like electrospray ionization (ESI) is instrumental in these analyses. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

Key characteristic absorption bands for this compound include:

O-H stretch: A broad absorption band in the region of 3100-3500 cm⁻¹ is characteristic of the hydroxyl group (-OH) of the oxime, often broadened due to hydrogen bonding. researchgate.net

C=N stretch: A medium to weak absorption band around 1600-1650 cm⁻¹ is indicative of the carbon-nitrogen double bond (C=N) of the oxime functionality. researchgate.netmonash.edu

N-O stretch: An absorption band in the range of 930-960 cm⁻¹ can be attributed to the nitrogen-oxygen single bond (N-O) of the oxime.

Aromatic C-H and C=C stretches: Multiple sharp bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively, are characteristic of the pyridine ring.

C-Br stretch: A stretching vibration for the carbon-bromine bond is expected to appear in the fingerprint region of the spectrum, typically below 800 cm⁻¹.

Functional Group Characteristic IR Absorption Range (cm⁻¹)
Oxime O-H3100-3500 (broad)
C=N1600-1650
N-O930-960
Aromatic C-H3000-3100
Aromatic C=C1400-1600
C-Br< 800

X-ray Diffraction Analysis for Solid-State Structures

Crucially, X-ray crystallography can unambiguously confirm the (E)-configuration of the oxime double bond by directly visualizing the spatial arrangement of the atoms. nih.gov The analysis also reveals details about intermolecular interactions, such as hydrogen bonding involving the oxime's hydroxyl group, and π-π stacking interactions between the pyridine rings, which govern the packing of the molecules in the crystal lattice. This detailed structural information is invaluable for understanding the physical properties of the compound and its potential interactions with other molecules.

Supramolecular Chemistry and Crystal Engineering with E 6 Bromopicolinaldehyde Oxime Derivatives

Principles of Self-Assembly Mediated by Oxime Groups

The self-assembly of molecules into well-defined supramolecular structures is a cornerstone of crystal engineering. In the case of oxime derivatives, including (E)-6-bromopicolinaldehyde oxime, the oxime group (C=N-OH) is a key player in directing these assembly processes. rsc.org The oxime group is capable of acting as both a hydrogen bond donor (via the -OH group) and an acceptor (via the nitrogen atom), facilitating the formation of robust and predictable hydrogen-bonding networks. researchgate.net

The self-assembly of oximes can lead to various structural motifs. researchgate.net Common patterns observed in the crystal structures of oximes include:

Dimers: Molecules can form centrosymmetric dimers through O-H···N hydrogen bonds, creating a characteristic R22(6) ring motif. eurjchem.com

Catemers: Chain-like structures, known as catemers, can also be formed. These can be directed by either O-H···N or O-H···O hydrogen bonds, resulting in C(3) or C(2) chain motifs, respectively. researchgate.net

Role of Hydrogen Bonding in Supramolecular Architectures

Hydrogen bonding is a fundamental directional interaction that governs the formation of supramolecular architectures in oxime-containing compounds. The oxime group's ability to form strong hydrogen bonds is a primary determinant of the crystal packing. researchgate.net

In the solid state, the hydroxyl group of the oxime can form a hydrogen bond with the nitrogen atom of a neighboring oxime molecule. This O-H···N interaction is a prevalent feature in the crystal structures of many oximes. eurjchem.com Additionally, weaker C-H···O and C-H···N hydrogen bonds can further stabilize the crystal lattice. researchgate.netuni-regensburg.de The presence of the pyridine (B92270) nitrogen in this compound introduces another potential hydrogen bond acceptor site, which can lead to more complex and varied hydrogen-bonding patterns.

The bromine atom in the 6-position of the pyridine ring can also participate in halogen bonding, an interaction where a halogen atom acts as an electrophilic species. This can further influence the supramolecular assembly. The interplay of these different non-covalent interactions dictates the final three-dimensional architecture of the crystal.

Development of Metal-Organic Frameworks and Coordination Polymers

Pyridyl oximes, such as this compound, are excellent ligands for the construction of metal-organic frameworks (MOFs) and coordination polymers. nih.govresearchgate.net These materials are of significant interest due to their potential applications in areas like gas storage, catalysis, and sensing. nih.govmdpi.com

The pyridine nitrogen and the oxime nitrogen can both coordinate to metal centers, allowing the ligand to act as a bridge between metal ions, forming extended one-, two-, or three-dimensional networks. mdpi.commdpi.com The choice of metal ion and the specific coordination geometry it prefers, along with the geometry of the oxime ligand, will determine the final topology of the resulting MOF or coordination polymer. ulisboa.pt

For instance, the use of 2-pyridyl oxime ligands in combination with other organic linkers, such as carboxylates, has led to the synthesis of novel MOFs with interesting properties. nih.gov Some of these materials have shown selective adsorption of metal ions, highlighting their potential for environmental remediation or sensing applications. nih.gov The introduction of a bromine substituent, as in this compound, can also influence the properties of the resulting framework, for example, by modifying the electronic properties or by providing a site for post-synthetic modification.

Table 1: Examples of Coordination Polymers and MOFs with Pyridyl Oxime Ligands

Compound NameMetal IonLigandsDimensionalityKey FeatureReference
[Zn2(pma)(H2pyaox)2]nZn(II)Pyridine-2 amidoxime (B1450833), Pyromellitic acid1DCoordination polymer nih.gov
[Cu2(pma)(H2pyaox)2(DMF)2]nCu(II)Pyridine-2 amidoxime, Pyromellitic acid1DCoordination polymer nih.gov
[Zn2(pma)(H2pyaox)2(H2O)2]nZn(II)Pyridine-2 amidoxime, Pyromellitic acid3DMetal-Organic Framework nih.gov
[Cu4(OH)2(pma)(mpko)2]nCu(II)2-methyl pyridyl ketoxime, Pyromellitic acid3DMetal-Organic Framework with novel topology nih.gov

Molecular Recognition Studies of Guests

The ability of synthetic host molecules to recognize and bind specific guest species is a central theme in supramolecular chemistry. The structural features of this compound make it and its derivatives interesting candidates for molecular recognition studies.

Cation and Anion Recognition Features

The oxime group and the pyridine ring in this compound provide potential binding sites for both cations and anions. eurjchem.com The nitrogen atoms of the pyridine and oxime groups can coordinate to metal cations. The design of more complex ligands incorporating this moiety can lead to selective receptors for specific metal ions. For example, MOFs constructed with pyridyl oxime ligands have been shown to selectively adsorb Fe(III) ions. nih.gov

The -OH group of the oxime can act as a hydrogen bond donor to bind anions. The acidity of this proton can be tuned by modifying the substituents on the pyridine ring. The presence of the electron-withdrawing bromine atom in this compound is expected to increase the acidity of the oxime proton, potentially enhancing its ability to bind anions through hydrogen bonding. Furthermore, the C-H bonds on the pyridine ring can also participate in anion binding through C-H···anion interactions.

While specific studies on the cation and anion recognition features of this compound itself are not extensively documented in the provided search results, the principles of supramolecular chemistry suggest that this molecule and its derivatives hold promise as building blocks for the development of new receptors for ions and small molecules. rsc.org

Advanced Research Applications of E 6 Bromopicolinaldehyde Oxime in Organic Synthesis and Ligand Design

As a Versatile Building Block in Complex Molecular Synthesis

The bifunctional nature of (E)-6-bromopicolinaldehyde oxime allows for its strategic use in the synthesis of complex molecular architectures. Both the bromo and oxime groups can be selectively targeted to build elaborate structures. Pyridine (B92270) oximes, in general, are recognized as versatile building blocks in organic synthesis due to the combined reactivity of the pyridine ring and the N=OH group. researchgate.net

The bromine atom on the pyridine ring is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon bonds. uni-rostock.de A prime example is the Sonogashira coupling, a powerful method for forming a bond between a vinyl or aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org In the context of this compound, the bromo substituent can be coupled with various alkynes to introduce new carbon-based frameworks onto the pyridine scaffold. This reaction is typically performed under mild conditions using a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org This approach allows for the synthesis of a wide array of substituted pyridine derivatives, which are key components in pharmaceuticals, natural products, and organic materials. wikipedia.org

The oxime functional group itself provides another avenue for molecular elaboration. It can act as a precursor to other functional groups or participate directly in bond-forming reactions. The inherent reactivity of oximes makes them valuable and versatile scaffolds in medicinal and materials chemistry. researchgate.net

Table 1: Key Reactions for this compound in Complex Synthesis

Reaction Type Functional Group Involved Reagents/Catalysts Bond Formed Potential Products
Sonogashira Coupling 6-Bromo Pd catalyst, Cu(I) co-catalyst, Amine base C(sp²)-C(sp) Alkynyl-substituted pyridine oximes
Suzuki Coupling 6-Bromo Pd catalyst, Base C(sp²)-C(sp²) Aryl- or vinyl-substituted pyridine oximes

Rational Design of Pyridine-Based Ligands for Diverse Chemical Systems

Pyridine-based ligands are ubiquitous in coordination chemistry, prized for their ability to form stable complexes with a wide range of metal ions. The nitrogen atom of the pyridine ring is a classic Lewis base, readily donating its lone pair of electrons to a metal center. Pyridine oximes are particularly effective as ligands because they contain a second potential coordination site—the oxime nitrogen or oxygen atom—allowing them to act as chelating agents. researchgate.netresearchgate.net

This compound serves as an excellent platform for the rational design of tailored ligands. The fundamental 2-pyridyl oxime structure is a popular motif in coordination chemistry, capable of forming stable five-membered chelate rings with metal ions. researchgate.net The bromine atom provides a synthetic handle for further modification, enabling the creation of more complex ligand systems. For instance, cross-coupling reactions can be used to attach other donor groups, leading to multidentate ligands capable of satisfying specific coordination geometries required by a metal center.

Metal complexes incorporating pyridine oxime ligands have shown relevance in diverse applications, from catalysis to materials science and medicinal chemistry. researchgate.netat.ua The ability to tune the electronic and steric properties of the ligand by modifying the substituents on the pyridine ring is a key strategy in optimizing the performance of the resulting metal complex for a specific task.

Synthesis of Advanced Functional Materials Utilizing the Oxime Scaffold

The unique electronic and structural features of this compound make it a valuable starting material for the synthesis of advanced functional materials.

Polycyclic heteroaromatic compounds are a critical class of molecules in materials science and medicinal chemistry. The synthesis of such structures can be achieved using this compound as a key intermediate. The formation of the oxime from its haloaldehyde precursor, 6-bromopicolinaldehyde, can be the first step in a cascade reaction sequence. For example, a domino reaction involving the initial formation of an oxime from a haloaldehyde, followed by an intramolecular cyclization to form a nitrone, and a subsequent intermolecular dipolar cycloaddition has been demonstrated. rsc.org This powerful strategy allows for the rapid assembly of complex, fused heterocyclic systems like pyrrolizinones and indolizinones from simple starting materials. rsc.org

Furthermore, the bromo-substituent enables the use of palladium-catalyzed annulation strategies. Starting with halogenated pyridine derivatives, sequential cross-coupling reactions can be employed to build fused ring systems, leading to the development of novel pyrrolo-, thieno-, and benzo-fused pyridines. uni-rostock.de

The derivatization of the oxime group is a promising strategy for creating photoactive materials. Research has shown that pyridine oxime esters can function as photo-activated DNA cleaving agents. nih.gov The mechanism often involves the light-induced homolysis of the N-O bond in the oxime ester, which generates reactive aroyloxyl or sulfonyloxyl radicals capable of damaging DNA. nih.gov This suggests that this compound could be converted into various ester derivatives (e.g., p-nitrobenzoyl oxime esters) to explore their potential as photocleavage agents or in other applications requiring light-induced reactivity. The pyridine and p-nitrophenyl moieties themselves can contribute to the photochemical properties of the final molecule. nih.gov

The extended π-systems that can be constructed via cross-coupling reactions at the bromine position also open avenues toward new electronic materials. The precursor, 6-bromo-2-pyridinecarboxaldehyde, is used in the synthesis of molecules for applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). ambeed.com By extension, this compound serves as a valuable intermediate for materials where the oxime group can be used to further tune electronic properties or to coordinate with emissive metal centers.

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
6-bromopicolinaldehyde
Pyrrolizinone
Indolizinone

Q & A

Q. How should researchers interpret conflicting solubility data for this compound in polar aprotic solvents?

  • Resolution Strategy :
  • Replicate experiments using standardized solvent drying protocols to exclude moisture effects .
  • Apply Hansen solubility parameters to correlate solubility with solvent polarity and hydrogen-bonding capacity .
  • Statistical Approach : Use ANOVA to assess inter-lab variability in reported values .

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